methyl 6-bromo-3-(bromomethyl)-1-benzothiophene-2-carboxylate
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Overview
Description
Methyl 6-bromo-3-(bromomethyl)-1-benzothiophene-2-carboxylate is an organobromine compound that belongs to the benzothiophene family Benzothiophenes are heterocyclic compounds containing a fused benzene and thiophene ring This specific compound is characterized by the presence of bromine atoms at the 6 and 3 positions, with a bromomethyl group at the 3 position and a carboxylate ester at the 2 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-bromo-3-(bromomethyl)-1-benzothiophene-2-carboxylate typically involves multi-step reactions starting from commercially available benzothiophene derivatives. One common method includes:
Bromination of Benzothiophene: The initial step involves the bromination of benzothiophene to introduce a bromine atom at the 6 position. This can be achieved using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3).
Bromomethylation: The next step is the bromomethylation at the 3 position.
Esterification: Finally, the carboxylate ester is introduced at the 2 position through esterification. This can be achieved by reacting the carboxylic acid derivative with methanol (CH3OH) in the presence of a strong acid catalyst like sulfuric acid (H2SO4).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromine atoms in methyl 6-bromo-3-(bromomethyl)-1-benzothiophene-2-carboxylate can undergo nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions. For example, the bromomethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydride (NaH), potassium carbonate (K2CO3), or other strong bases in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Coupling Reactions: Palladium catalysts (Pd(PPh3)4) and boronic acids in the presence of bases like potassium phosphate (K3PO4).
Major Products
Substitution: Formation of various substituted benzothiophene derivatives.
Oxidation: Conversion to carboxylic acids or aldehydes.
Coupling: Formation of biaryl compounds or other complex organic molecules.
Scientific Research Applications
Methyl 6-bromo-3-(bromomethyl)-1-benzothiophene-2-carboxylate has several applications in scientific research:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is explored for its potential biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.
Material Science: It can be used in the development of organic semiconductors and other advanced materials due to its unique electronic properties.
Mechanism of Action
The mechanism of action of methyl 6-bromo-3-(bromomethyl)-1-benzothiophene-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The bromomethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites in biological molecules, thereby altering their function.
Comparison with Similar Compounds
Similar Compounds
Methyl 6-bromo-1-benzothiophene-2-carboxylate: Lacks the bromomethyl group at the 3 position.
Methyl 3-(bromomethyl)-1-benzothiophene-2-carboxylate: Lacks the bromine atom at the 6 position.
Methyl 6-chloro-3-(chloromethyl)-1-benzothiophene-2-carboxylate: Contains chlorine atoms instead of bromine.
Uniqueness
Methyl 6-bromo-3-(bromomethyl)-1-benzothiophene-2-carboxylate is unique due to the presence of both bromine atoms and the bromomethyl group, which confer distinct reactivity and potential for diverse chemical transformations. This makes it a valuable intermediate in synthetic chemistry and a promising candidate for various applications in research and industry.
Properties
IUPAC Name |
methyl 6-bromo-3-(bromomethyl)-1-benzothiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Br2O2S/c1-15-11(14)10-8(5-12)7-3-2-6(13)4-9(7)16-10/h2-4H,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMEVNZWAXBUSAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=C(S1)C=C(C=C2)Br)CBr |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Br2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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